Allyl cyclohexanepropionate

Description

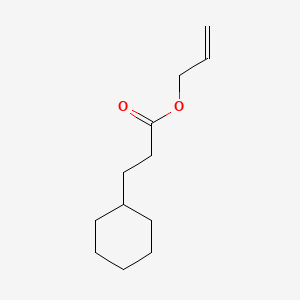

Allyl cyclohexylpropionate is a fatty acid ester.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 3-cyclohexylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXUTZNBHUWMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044755 | |

| Record name | Prop-2-en-1-yl 3-cyclohexylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Colourless liquid with a pineapple odour | |

| Record name | Cyclohexanepropanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl cyclohexane propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 °C. @ 1.00 mm Hg | |

| Record name | Allyl 3-cyclohexylpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether, higher oils and fatty oils. Insoluble in glycerine and water, 1ml in 4ml 80% ethanol (in ethanol) | |

| Record name | Allyl cyclohexane propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.945-0.950 | |

| Record name | Allyl cyclohexane propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2705-87-5 | |

| Record name | Allyl cyclohexanepropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2705-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl cyclohexanepropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002705875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanepropanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-en-1-yl 3-cyclohexylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 3-cyclohexylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CYCLOHEXANEPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4W9H3L241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl 3-cyclohexylpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allyl Cyclohexanepropionate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cyclohexanepropionate is a synthetic ester recognized for its distinct fruity aroma, reminiscent of pineapple.[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and detailing experimental methodologies. While primarily utilized in the fragrance and flavor industries, this document also explores its known biological activities and safety profile to assess its broader potential.

Chemical Structure and Identification

This compound is chemically known as prop-2-enyl 3-cyclohexylpropanoate.[3] It is a fatty acid ester that is not found in nature.[4] The molecule consists of a cyclohexyl ring attached to a propionate (B1217596) group, which is in turn esterified with an allyl alcohol. This structure imparts a unique combination of fruity and slightly waxy notes.[5][6]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | prop-2-enyl 3-cyclohexylpropanoate |

| CAS Number | 2705-87-5[3] |

| Molecular Formula | C₁₂H₂₀O₂[3] |

| SMILES | C=CCOC(=O)CCC1CCCCC1 |

| InChI | InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2 |

| InChIKey | TWXUTZNBHUWMKJ-UHFFFAOYSA-N |

| FEMA Number | 2026[3][7] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[8] It is characterized by its low solubility in water and good solubility in organic solvents such as ethanol (B145695) and ether.[2]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 196.29 g/mol [7] |

| Boiling Point | 91 °C @ 1 mmHg[3] |

| Melting Point | < -20 °C |

| Density | 0.948 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.460[7] |

| Solubility in Water | Insoluble[3] |

| LogP | 3.8 |

Synthesis of this compound

The primary method for synthesizing this compound involves a two-step process starting from cinnamic acid. The first step is the hydrogenation of cinnamic acid to produce 3-cyclohexylpropionic acid, followed by an esterification reaction with allyl alcohol.

Experimental Protocol: Synthesis

Step 1: Hydrogenation of Cinnamic Acid

-

Reactants: Cinnamic acid, Hydrogen gas.

-

Catalyst: Palladium on carbon (Pd/C) is a common catalyst for this type of reaction.

-

Solvent: A suitable solvent such as ethanol or ethyl acetate.

-

Apparatus: A high-pressure hydrogenation apparatus (autoclave).

-

General Procedure: Cinnamic acid is dissolved in the solvent and the catalyst is added. The mixture is then subjected to hydrogen gas under pressure and elevated temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 3-cyclohexylpropionic acid.

Step 2: Fischer Esterification of 3-Cyclohexylpropionic Acid

-

Reactants: 3-Cyclohexylpropionic acid, Allyl alcohol.

-

Catalyst: A strong acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a Dean-Stark apparatus or a packed column for azeotropic removal of water.

-

General Procedure: 3-Cyclohexylpropionic acid and an excess of allyl alcohol are combined in the flask with the acid catalyst. The mixture is heated to reflux. The water produced during the esterification is removed azeotropically with a suitable solvent like toluene (B28343) to drive the equilibrium towards the product. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction mixture is cooled, washed with a basic solution to neutralize the acid catalyst, and then with water. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Alternatively, transesterification of methyl cyclohexanepropionate with allyl alcohol can also be employed.

Synthesis Workflow Diagram

Applications

The primary application of this compound is in the fragrance and flavor industries due to its persistent, sweet, and fruity pineapple-like aroma.[1][5][8]

-

Fragrance Industry: It is used as a component in a wide variety of consumer products, including perfumes, cosmetics, personal care items (shampoos, lotions), and household products (air fresheners, cleaning agents).[8][9] It provides a powerful and long-lasting fruity top note.[4]

-

Flavor Industry: It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA number 2026).[3][10] It is used to impart pineapple and other fruity notes to beverages, candies, and other food products.[4]

Biological Activity and Safety

While not developed as a therapeutic agent, some biological activities of this compound have been reported.

-

Antimicrobial Activity: Some studies suggest potential antimicrobial properties against certain bacteria and fungi.[11]

-

Anti-inflammatory Activity: In vitro studies have indicated potential anti-inflammatory effects.[11]

-

Insecticidal Activity: Limited research suggests it may have insecticidal properties.[11]

It is important to note that these are preliminary findings and require further investigation.

Safety Profile:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[12] Toxicological studies have been conducted to establish its safety for use in consumer products. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment.[12] In vivo, allyl compounds are generally metabolized to mercapturic acid and excreted, while cyclohexylpropionic acid can be aromatized to benzoic acid and excreted as hippuric acid.[4]

Conclusion

This compound is a well-characterized synthetic ester with significant commercial applications in the fragrance and flavor sectors. Its synthesis is achieved through established organic chemistry principles, primarily hydrogenation followed by Fischer esterification. While some preliminary biological activities have been noted, its potential in drug development remains unexplored. This technical guide provides a foundational understanding of its chemical and physical properties for researchers and scientists who may wish to investigate this molecule for novel applications. Further research into its biological activities and potential mechanisms of action could unveil new opportunities for this versatile compound.

References

- 1. Allyl Cyclohexyl Propionate: A Look At Its Past And Future Potential [chemicalbull.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C12H20O2 | CID 17617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allyl cyclohexylpropionate | 2705-87-5 [chemicalbook.com]

- 5. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. perfumersworld.com [perfumersworld.com]

- 7. This compound = 98 , FCC, FG 2705-87-5 [sigmaaldrich.com]

- 8. Allyl Cyclohexyl Propionate Manufacturer & Suppliers |ELAROMA-ACHPAT - Elchemy [elchemy.com]

- 9. Substance Information - ECHA [echa.europa.eu]

- 10. FEMA 2026 Allyl cyclohexylpropionate CAS 2705-87-5, CasNo.2705-87-5 Tengzhou Runlong Fragrance Co., Ltd. China (Mainland) [runlong.lookchem.com]

- 11. Buy this compound | 2705-87-5 [smolecule.com]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Allyl Cyclohexanepropionate (CAS 2705-87-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cyclohexanepropionate (CAS 2705-87-5) is a synthetic ester recognized for its characteristic sweet, fruity aroma reminiscent of pineapple.[1][2][3] Primarily utilized as a fragrance and flavoring agent, this compound possesses a unique chemical structure that imparts desirable olfactory properties and stability in a variety of formulations.[1][3][4] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its toxicological data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who may encounter or wish to investigate this molecule.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[1] Its molecular structure, consisting of a cyclohexyl ring linked to a propionate (B1217596) ester with an allyl group, contributes to its characteristic scent and physical properties.[3] The cyclohexyl group provides molecular bulk and stability, with the propionate chain influencing its fruity character and the allyl group enhancing its diffusion and fresh top notes.[3]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 2705-87-5[1] |

| IUPAC Name | prop-2-enyl 3-cyclohexylpropanoate[5] |

| Synonyms | Allyl 3-cyclohexylpropanoate, 3-Cyclohexylpropanoic acid, allyl ester, Pineapple ester[1][6] |

| Chemical Formula | C₁₂H₂₀O₂[1] |

| Molecular Weight | 196.29 g/mol [1] |

| InChI | InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2[5] |

| InChIKey | TWXUTZNBHUWMKJ-UHFFFAOYSA-N[5] |

| Canonical SMILES | C=CCOC(=O)CCC1CCCCC1[5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Colorless to pale yellow oily liquid | [1] |

| Odor | Sweet, fruity, pineapple-like, with green and woody nuances | [1][3] |

| Boiling Point | 91.00 °C @ 1.00 mm Hg | [5] |

| Density | 0.945-0.950 g/mL | [5] |

| Refractive Index | 1.457-1.462 | [5] |

| Solubility | Soluble in ether, higher oils, and fatty oils; Insoluble in glycerine and water | [5] |

| Vapor Pressure | 0.00900 mm/Hg @ 25.00 °C | [7] |

| Flash Point | 196.00 °F (91.11 °C) TCC | [7] |

| logP | ~4.28 | [3] |

Synthesis Protocols

The primary methods for synthesizing this compound are through the esterification of 3-cyclohexylpropionic acid with allyl alcohol or the transesterification of a methyl or ethyl ester of 3-cyclohexylpropionic acid.[8][9]

Synthesis via Esterification of 3-Cyclohexylpropionic Acid

This method involves the direct reaction of 3-cyclohexylpropionic acid with allyl alcohol in the presence of an acid catalyst.[8] 3-cyclohexylpropionic acid is typically prepared through the hydrogenation of cinnamic acid.[2]

-

Hydrogenation of Cinnamic Acid:

-

In a 250 ml autoclave, a solution of cinnamic acid (15.0g) in a suitable solvent (100ml) is combined with a hydrogenation catalyst (0.6 g), such as Palladium on carbon (Pd/C).

-

The autoclave is sealed and purged with hydrogen gas.

-

The pressure is set to 2 MPa, and the mixture is heated to the desired temperature (e.g., 70-160°C).

-

Upon reaching the target temperature, the hydrogen pressure is increased to 5-8 MPa, and stirring is initiated to commence the hydrogenation.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

After cooling, the catalyst is removed by filtration to yield 3-cyclohexylpropionic acid.[1]

-

-

Esterification:

-

A three-necked flask equipped with a thermometer, a sampling needle, and an apparatus for azeotropic distillation is charged with 3-cyclohexylpropionic acid (10 g), a five-molar excess of allyl alcohol (18.6 g), p-toluenesulfonic acid (0.3 g) as a catalyst, decane (B31447) (3.0 g) as an internal standard for gas chromatography, and hexane (B92381) (15.0 g).[1]

-

The mixture is heated to reflux to initiate the esterification reaction.

-

The water produced during the reaction is removed azeotropically with hexane to drive the equilibrium towards the product.[1]

-

The reaction progress is monitored by gas chromatography.

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

-

The product, this compound, is then purified by vacuum distillation.[1]

-

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. CN85102572A - Utilize 4 vinyl cyclohexene to synthesize allyl cyclohexyl propionate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. Allyl hexanoate(123-68-2) 1H NMR spectrum [chemicalbook.com]

- 7. CN101041618A - New production technique of cyclohexyl allyl propionate - Google Patents [patents.google.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. statperson.com [statperson.com]

Allyl cyclohexanepropionate IUPAC name and synonyms

An In-depth Technical Guide to Allyl Cyclohexanepropionate: Nomenclature and Identification

For researchers, scientists, and drug development professionals, precise chemical identification is paramount. This guide provides a focused overview of the nomenclature for this compound, a compound utilized in the flavor and fragrance industries.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is prop-2-enyl 3-cyclohexylpropanoate [1]. Due to its widespread use and historical naming conventions, this compound is also known by a variety of synonyms.

Below is a comprehensive table summarizing the IUPAC name and common synonyms for this compound, facilitating accurate identification and cross-referencing in research and documentation.

| Identifier Type | Name |

| IUPAC Name | prop-2-enyl 3-cyclohexylpropanoate[1] |

| Common Name | This compound[1][2][3][4][5] |

| Synonym | Allyl 3-cyclohexylpropionate[1] |

| Synonym | 2-Propen-1-yl cyclohexanepropionate[1] |

| Synonym | Allyl 3-cyclohexylpropanoate[1][2] |

| Synonym | Allyl beta-cyclohexylpropionate[1] |

| Synonym | Allyl cyclohexylpropionate[1][4] |

| Synonym | Allyl hexahydrophenylpropionate[1][4] |

| Synonym | Cyclohexanepropionic acid, 2-propenyl ester[1][4] |

| Synonym | Cyclohexylpropionic acid allyl ester[1] |

| Synonym | 3-Cyclohexylpropanoic acid, allyl ester[2] |

| Synonym | Cyclohexanepropanoic acid 2-propen-1-yl ester |

| Synonym | Ananolide[4] |

Logical Relationship of Nomenclature

The relationship between the common name and the IUPAC name is based on the structural components of the molecule. The following diagram illustrates this logical breakdown.

References

- 1. This compound | C12H20O2 | CID 17617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cyclohexanepropanoic acid, 2-propenyl ester [webbook.nist.gov]

- 5. scbt.com [scbt.com]

Physical and chemical properties of Allyl cyclohexanepropionate

An In-depth Technical Guide to Allyl Cyclohexanepropionate

Introduction

This compound (CAS No. 2705-87-5) is a synthetic ester recognized for its distinct sweet, fruity aroma reminiscent of pineapple.[1][2][3][4] This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries.[1][5] It is valued for its contribution to fruity top notes and its ability to impart pineapple and chamomile nuances in perfumery.[1][3] While not found in nature, its unique olfactory profile makes it a valuable synthetic ingredient.[1][2][6] This document provides a comprehensive overview of its physical and chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Identifiers and Chemical Structure

| Identifier | Value |

| IUPAC Name | prop-2-enyl 3-cyclohexylpropanoate[7] |

| CAS Number | 2705-87-5[6][7][8][9] |

| Molecular Formula | C12H20O2[5][6][7][8][10] |

| Molecular Weight | 196.29 g/mol [5][6][7][8][10] |

| SMILES | C=CCOC(=O)CCC1CCCCC1[7][10][11] |

| InChI | InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2[7][10][11] |

| InChIKey | TWXUTZNBHUWMKJ-UHFFFAOYSA-N[7][10][11] |

| FEMA Number | 2026[6][7] |

| EINECS Number | 220-292-5[6][7] |

Physical Properties

This compound is a colorless to pale yellow, clear liquid at room temperature.[1][5][12] It possesses a strong, sweet, and fruity odor, most commonly associated with pineapple.[1][2][3]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow clear liquid | [1][5][12] |

| Odor | Sweet, fruity, pineapple-like | [1][2][3][12] |

| Boiling Point | 266°C (510.8°F) at 760 mmHg | [6] |

| 91°C (196°F) at 1 mmHg | [3][7][11][13] | |

| Melting Point | < -20°C (< -4°F) | [6][13] |

| Density | 0.945 - 0.950 g/mL at 20°C | [7][12] |

| 0.948 g/mL at 25°C | [3][11] | |

| Refractive Index | 1.457 - 1.462 at 20°C | [7][9][12] |

| 1.46 (lit.) at 20°C | [11][13][14] | |

| Flash Point | 106°C (222.8°F) - closed cup | [6] |

| 109°C | [12] | |

| Vapor Pressure | 0.009 mmHg at 25°C (est.) | [9] |

| Solubility | Insoluble in water and glycerine | [7][9][12] |

| Soluble in ethanol, ether, higher oils, and fatty oils | [1][7][9] | |

| logP (o/w) | 4.28 | [6] |

Chemical Properties

As an ester, this compound can undergo hydrolysis under acidic or basic conditions to yield cyclohexanepropionic acid and allyl alcohol.[1] It is considered a combustible liquid. For fragrance applications, the level of free allyl alcohol in the ester should be less than 0.1%.[7]

Stability and Storage:

This compound should be stored in a cool, dry, and well-ventilated area away from heat sources and open flames.[1] It should be kept in tightly sealed, light-resistant containers to prevent degradation.[1][12] The compound is chemically stable under standard ambient conditions.

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the esterification of 3-cyclohexylpropionic acid with allyl alcohol.[1][3]

Two-Step Synthesis from Cinnamic Acid:

A common industrial synthesis involves a two-step process starting from cinnamic acid.[6]

-

Hydrogenation of Cinnamic Acid: Cinnamic acid is hydrogenated at high temperatures (over 200°C) using a catalyst such as palladium on carbon (Pd/C) to produce 3-cyclohexylpropionic acid.[2][6]

-

Fischer Esterification: The resulting 3-cyclohexylpropionic acid is then esterified with allyl alcohol using an acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid under reflux conditions.[1][2][6] The water produced during the reaction is removed azeotropically to drive the equilibrium towards the product.[1][2]

Alternative Synthesis Routes:

-

Transesterification: 3-cyclohexylpropionic acid methyl ester can be transesterified with allyl alcohol using a calcium carbonate catalyst.[2][15] The equilibrium is shifted by removing the resulting methanol (B129727) as an azeotrope with cyclohexane.[2][15] A patent also describes a method using an organotin catalyst for the transesterification of cyclohexylpropionic acid methyl ester and allyl alcohol.[16]

-

Phase-Transfer Catalysis: Another method involves the reaction of allyl alcohol with an aqueous solution of the sodium or calcium salt of 3-cyclohexylpropionic acid in the presence of sodium iodide and a phase-transfer catalyst.[2][15]

Purification:

Following synthesis, this compound is typically purified by vacuum distillation.[1]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on specific biological activities or signaling pathways directly modulated by this compound. Its primary application and research focus have been within the flavor and fragrance industries.[1][6] Toxicological studies have been conducted to ensure its safety for use in consumer products.[17] For instance, it was found to be negative in an Ames test and did not show clastogenic activity in an in vitro micronucleus test.[17]

Applications

The primary application of this compound is as a fragrance and flavoring ingredient.[1][6]

-

Perfumery: It is used to create fruity top notes, particularly pineapple and chamomile nuances, in various fragrance compositions.[1][3][6] It is also used as a modifier for other fragrance materials.[13]

-

Flavors: It is a key component in artificial pineapple flavorings and is also used to modify strawberry, raspberry, and other fruit flavors.[2][13] It is used in a variety of food products, including baked goods, chewing gum, and beverages.[13]

Safety and Handling

This compound is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[18] It is also very toxic to aquatic life with long-lasting effects.[18]

Personal Protective Equipment (PPE):

When handling this compound, it is recommended to use appropriate personal protective equipment, including:

-

Gloves: To prevent skin contact.[1]

-

Safety Goggles/Eyeshields: To protect the eyes.[1]

-

Respiratory Protection: A dust mask (type N95) or other suitable respirator should be used if vapors or aerosols are generated.

First Aid Measures:

-

Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse with plenty of water and remove contact lenses if present.

-

Ingestion: Immediately have the victim drink water (two glasses at most) and consult a physician.

Mandatory Visualizations

Caption: Synthesis of this compound.

Caption: Fragrance Formulation Workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Allyl cyclohexylpropionate | 2705-87-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Analytical Standard at Best Price, High Purity & Reliable Quality [nacchemical.com]

- 6. ScenTree - Allyl cyclohexyl propionate (CAS N° 2705-87-5) [scentree.co]

- 7. This compound | C12H20O2 | CID 17617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. allyl cyclohexyl propionate, 2705-87-5 [thegoodscentscompany.com]

- 10. GSRS [precision.fda.gov]

- 11. 环己烷丙酸烯丙酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 12. ALLYL CYCLOHEXYL PROPIONATE [ventos.com]

- 13. Allyl cyclohexylpropionate CAS#: 2705-87-5 [m.chemicalbook.com]

- 14. Allyl Cyclohexyl Propionate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 15. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 16. CN101041618A - New production technique of cyclohexyl allyl propionate - Google Patents [patents.google.com]

- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 18. vigon.com [vigon.com]

Spectroscopic Profile of Allyl Cyclohexanepropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Allyl cyclohexanepropionate (CAS No. 2705-87-5), a fragrance and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable structural insights for professionals in research and development.

Chemical Structure and Properties

This compound, with the IUPAC name prop-2-enyl 3-cyclohexylpropanoate, is a colorless liquid known for its sweet, fruity, pineapple-like aroma. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | prop-2-enyl 3-cyclohexylpropanoate |

| CAS Number | 2705-87-5 |

| Boiling Point | 91 °C @ 1 mmHg |

| Density | 0.948 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.46 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the allyl and cyclohexylpropionate moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.98 - 5.85 | m | 1H | -CH=CH₂ |

| 5.32 - 5.18 | m | 2H | -CH=CH₂ |

| 4.55 | d | 2H | -O-CH₂-CH= |

| 2.28 | t | 2H | -CH₂-COO- |

| 1.80 - 1.55 | m | 7H | Cyclohexyl protons, -CH₂-CH₂-COO- |

| 1.30 - 1.05 | m | 5H | Cyclohexyl protons |

| 0.95 - 0.80 | m | 2H | Cyclohexyl protons |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 173.5 | C=O (Ester) |

| 132.4 | -CH=CH₂ |

| 118.2 | -CH=CH₂ |

| 65.0 | -O-CH₂- |

| 37.5 | Cyclohexyl-CH- |

| 34.2 | -CH₂-COO- |

| 33.1 | Cyclohexyl-CH₂- |

| 32.8 | Cyclohexyl-CH₂- |

| 26.5 | Cyclohexyl-CH₂- |

| 26.2 | Cyclohexyl-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (aliphatic) |

| 2853 | Strong | C-H stretch (aliphatic) |

| 1736 | Strong | C=O stretch (ester) |

| 1647 | Medium | C=C stretch (alkene) |

| 1160 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 196 | 5 | [M]⁺ (Molecular ion) |

| 155 | 20 | [M - C₃H₅]⁺ |

| 113 | 45 | [C₆H₁₁CH₂CH₂CO]⁺ |

| 95 | 62 | [C₇H₁₁]⁺ |

| 83 | 100 | [C₆H₁₁]⁺ |

| 55 | 82 | [C₄H₇]⁺ |

| 41 | 99 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

A standardized protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of liquid ester samples.

Infrared (IR) Spectroscopy Protocol

This protocol outlines the procedure for obtaining the IR spectrum of a neat liquid sample.

Mass Spectrometry Protocol

This protocol describes the acquisition of an electron ionization (EI) mass spectrum for an organic ester.

Allyl Cyclohexanepropionate: An In-Depth Technical Guide to its Olfactory Profile and Sensory Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cyclohexanepropionate (ACHP) is a synthetic fragrance and flavor ingredient prized for its complex and tenacious fruity aroma. This technical guide provides a comprehensive overview of the olfactory profile and sensory analysis of ACHP. It includes a summary of its physicochemical properties, a detailed exploration of its aromatic character, and standardized protocols for its sensory evaluation. Furthermore, this document outlines the general biochemical signaling pathway involved in the perception of such odorants and presents a workflow for its analytical and sensory assessment. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of aroma compounds.

Introduction

This compound, with the CAS number 2705-87-5, is a key component in the palette of perfumers and flavorists.[1] Its characteristic scent is predominantly fruity, with distinct pineapple notes, complemented by sweet, waxy, and green nuances.[2][3] The stability and long-lasting nature of its aroma make it a versatile ingredient in a wide range of applications, from fine fragrances to consumer products.[1] A thorough understanding of its sensory properties and the methods used to evaluate them is essential for its effective utilization and for the development of novel applications, including flavor modulation in pharmaceutical formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various formulations and its volatility, which is a key determinant of its olfactory perception.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| CAS Number | 2705-87-5 | [1] |

| FEMA Number | 2026 | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 91 °C @ 1 mm Hg | [4] |

| Density | 0.948 g/mL at 25 °C | [5] |

| Vapor Pressure | 0.0359 mm Hg at 20 °C | [6] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [4] |

| LogP | ~4.28 | [2] |

Olfactory Profile and Sensory Data

The olfactory profile of this compound is characterized by a dominant sweet and fruity aroma, most frequently described as being reminiscent of pineapple.[2] Its scent is further nuanced by green, waxy, and sometimes subtle woody undertones.[1] The allyl group contributes to its fresh and diffusive top notes, while the cyclohexyl ring provides stability and contributes to its tenacity.[2]

Qualitative Olfactory Profile

The consensus from perfumery and flavor literature describes the scent of this compound with the following attributes:

-

Primary Notes: Sweet, Fruity (Pineapple)[2]

Quantitative Sensory Data

| Ester | Chemical Name | Sensory Descriptor | Mean Intensity (0-10 Scale) | Odor Threshold (in water) |

| Isoamyl Acetate | 3-methylbutyl acetate | Banana | 8.5 | 7 µg/L |

| Sweet | 7.2 | |||

| Fruity | 6.8 | |||

| Ethyl Butyrate | Ethyl butanoate | Pineapple | 8.2 | 0.5 µg/L |

| Fruity | 7.5 | |||

| Sweet | 6.5 | |||

| Hexyl Acetate | Hexyl acetate | Pear | 7.9 | 5 µg/L |

| Fruity | 7.1 | |||

| Green | 6.3 |

Note: The mean intensity values are based on fictional data for illustrative purposes, as specific public data for a direct comparison under identical conditions is limited.[8]

Experimental Protocols for Sensory Analysis

The sensory analysis of aroma compounds like this compound requires rigorous and well-defined experimental protocols to ensure the reliability and validity of the results. The following sections detail representative methodologies for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol describes a standard approach for the detailed sensory profiling of an aroma ingredient.

4.1.1. Panelist Selection and Training

-

Screening: Recruit 15-20 candidates who are regular consumers of products containing fruity aromas. Screen candidates for their ability to discriminate between different tastes and aromas and their verbal fluency in describing sensory experiences.

-

Training: Select a panel of 10-12 members to undergo approximately 40-60 hours of training. The training should focus on developing a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of this compound and other reference esters. Use reference standards to anchor the sensory terms (e.g., pineapple juice for "pineapple," freshly cut grass for "green").

4.1.2. Sample Preparation

-

Prepare solutions of this compound at a concentration of 10 ppm in a suitable solvent, such as odorless mineral oil or propylene (B89431) glycol.

-

Present 10 mL of the sample in identical, coded, odorless glass vials at a controlled room temperature (22 ± 1°C).

4.1.3. Evaluation Procedure

-

Conduct the evaluation in individual, well-ventilated sensory booths under white light to minimize external distractions.

-

Randomize the order of sample presentation for each panelist to mitigate order effects.

-

Instruct panelists to evaluate the aroma of each sample by sniffing from the vial for a controlled duration (e.g., 3-5 seconds).

-

Panelists will rate the intensity of each agreed-upon sensory descriptor using a 10-cm unstructured line scale, anchored with "not perceived" at the low end and "very strong" at the high end.

-

Mandate a 2-minute break between samples, during which panelists should cleanse their palate with deionized water and unsalted crackers.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines instrumental separation with human sensory detection to identify odor-active compounds in a sample.[9]

4.2.1. Instrumentation

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for fragrance analysis.

4.2.2. GC-MS/O Parameters

-

Injection: Inject 1 µL of a 100 ppm solution of this compound in hexane.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Effluent Splitting: Split the column effluent between the MS detector and the ODP at a 1:1 ratio.

-

ODP: Humidify the air supply to the ODP to prevent nasal dehydration of the assessor.

4.2.3. Olfactometry Procedure

-

A trained sensory panelist (or a panel of multiple assessors in separate runs) will sniff the effluent from the ODP throughout the GC run.

-

The panelist will record the retention time, duration, and a descriptor for each odor event perceived.

-

The intensity of each odor can also be rated on a predefined scale.

-

The resulting olfactogram is then aligned with the chromatogram to correlate specific chemical peaks with their perceived odors.

Biochemical Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor(s) for every odorant are not all known, it has been reported that this compound interacts with the human olfactory receptor OR1D2.[10][11] ORs are G-protein coupled receptors (GPCRs), and their activation triggers a well-characterized intracellular signaling cascade.

The binding of an odorant molecule to its specific OR causes a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing for the influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx of positive ions depolarizes the neuron, generating a receptor potential. If the depolarization is sufficient to reach the threshold, an action potential is fired and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

Caption: Olfactory Signal Transduction Pathway for this compound.

Experimental and Logical Workflows

The comprehensive sensory analysis of this compound involves a multi-step process that integrates both instrumental and sensory evaluation techniques.

Caption: Integrated Workflow for the Sensory Analysis of this compound.

Conclusion

This compound is a significant aroma chemical with a distinct and desirable olfactory profile. This guide has provided a detailed overview of its sensory characteristics, physicochemical properties, and the methodologies for its evaluation. While a wealth of qualitative data exists to describe its aroma, a notable gap in the publicly available literature is the lack of specific quantitative sensory data, such as odor and taste thresholds. The provided experimental protocols offer a standardized framework for conducting such analyses, which would be of great value to the scientific and industrial communities. The elucidation of its interaction with olfactory receptors and the underlying signaling pathways provides a molecular basis for its perception. A comprehensive understanding of these aspects is crucial for the continued and innovative application of this compound in the fields of perfumery, flavor science, and drug development.

References

- 1. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. nbinno.com [nbinno.com]

- 3. allyl cyclohexyl propionate, 2705-87-5 [thegoodscentscompany.com]

- 4. This compound | C12H20O2 | CID 17617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. perfumersworld.com [perfumersworld.com]

- 8. benchchem.com [benchchem.com]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Olfactory Receptors Modulate Physiological Processes in Human Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Allyl Cyclohexanepropionate: A Technical Guide to its Flavor and Fragrance Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate is a synthetic ester recognized for its potent and versatile sensory characteristics.[1][2][3] This technical guide provides an in-depth overview of its flavor and fragrance applications, supported by key chemical and physical data, detailed experimental protocols, and an exploration of its interaction with olfactory receptors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields who are interested in the chemical senses and the application of specific flavor and fragrance compounds.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity aroma reminiscent of pineapple, with additional green and waxy notes.[1][3][4][5][6] It is a synthetic compound and has not been reported to occur naturally.[2][4][7] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₀O₂ | [3] |

| Molecular Weight | 196.29 g/mol | [3][6] |

| CAS Number | 2705-87-5 | [3] |

| FEMA Number | 2026 | [5][8][9] |

| Boiling Point | 91 °C @ 1 mm Hg | [1] |

| Density | 0.948 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.009 mmHg @ 25 °C (estimated) | |

| 3.8 Pa @ 25 °C | [1] | |

| 0.0 hPa @ 25 °C (OECD Test Guideline 104) | ||

| 0.01 mm Hg @ 25 °C | ||

| Flash Point | 106 °C (222.8 °F) - closed cup | |

| Refractive Index | n20/D 1.46 (lit.) | [1] |

| logP (o/w) | 4.28 | [6] |

| Water Solubility | 16.5 mg/L at 20 °C | [1] |

| 0.017 g/l at 20 °C (OECD Test Guideline 105) | ||

| Odor Profile | Fruity, pineapple, sweet, green, waxy, apple-note | [3][5] |

| Taste Profile | Fruity, pineapple, waxy, with green sweet apple nuances at 30 ppm | [1] |

Flavor and Fragrance Applications

This compound is a widely used ingredient in the flavor and fragrance industry due to its unique and desirable sensory profile.[1][3][4]

Fragrance Applications:

-

Fine Fragrances: It is used to impart fruity top notes, particularly pineapple and chamomile nuances.[4] Its profile lends a juicy transparency to naturalistic creations and provides contrast to heavier notes.[1]

-

Functional Perfumery: Its stability makes it suitable for use in a variety of personal care and household products.[1][3]

Flavor Applications:

-

Flavoring Agent: It is used as a flavoring agent to provide a fruity note to various food products.[1] It is often the chief carrier of the fruity note in imitation pineapple flavors and is a modifier in imitation strawberry and raspberry flavors.[1]

-

Food Products:

-

Beverages (alcoholic and non-alcoholic)

-

Confectioneries (hard and soft candy, chewing gum)

-

Baked goods

-

Frozen dairy products

-

Gelatins and puddings

-

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of 3-cyclohexylpropionic acid with allyl alcohol.[4] A detailed experimental protocol based on literature is provided below.[2][7]

Materials:

-

3-Cyclohexylpropionic acid

-

Allyl alcohol (5-molar excess)

-

p-Toluenesulfonic acid (catalyst)

-

Hexane

-

Sodium carbonate (for drying)

-

Three-necked flask equipped with a thermometer, a needle for sample withdrawal, and an attachment for azeotropic distillation.

Procedure:

-

Into the three-necked flask, insert 3-cyclohexylpropionic acid, a 5-molar excess of allyl alcohol, p-toluenesulfonic acid (catalyst), and hexane.

-

Heat the mixture to its boiling point to initiate the esterification reaction.

-

Continuously remove the water formed during the reaction as a hexane-water azeotrope to shift the reaction equilibrium towards the product.

-

Monitor the reaction progress by withdrawing samples at appropriate time intervals and analyzing them using gas chromatography (GC).

-

Once the reaction is complete (as determined by GC analysis), cool the reaction mixture.

-

Wash the organic layer with a sodium carbonate solution to neutralize the acidic catalyst and then with water.

-

Dry the organic layer using anhydrous sodium carbonate.

-

Separate the drying agent by filtration.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[2][4]

A logical workflow for the synthesis process is illustrated in the following diagram.

Caption: Synthesis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general protocol for the analysis of this compound using GC-MS is outlined below. This protocol is based on standard practices for the analysis of volatile and semi-volatile organic compounds.[10]

Sample Preparation:

-

Prepare a solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane, or methanol) at a concentration of approximately 10 µg/mL.

-

Ensure the sample is free of particles by centrifugation if necessary.

-

Transfer a minimum of 50 µL of the sample into a 1.5 mL glass GC autosampler vial.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium

-

Column: A non-polar column (e.g., DB-5) or a polar column (e.g., DB-Wax) can be used depending on the desired separation.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 40-400

-

The logical workflow for GC-MS analysis is depicted below.

Caption: Workflow for GC-MS analysis of this compound.

Olfactory Perception and Signaling

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.[11] These ORs are G protein-coupled receptors (GPCRs).[11][12]

This compound has been identified as a ligand for the human olfactory receptor OR1D2 .[13] The binding of an odorant to an OR initiates a signal transduction cascade.[11] While the specific downstream signaling for this compound is not detailed in the available literature, a general olfactory signaling pathway is understood.

Upon ligand binding, the G-protein associated with the OR is activated. This activation leads to a cascade of intracellular events, ultimately resulting in the depolarization of the olfactory receptor neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain for further processing, leading to the perception of the specific odor.[11]

The following diagram illustrates the general olfactory signaling pathway.

Caption: General olfactory signal transduction pathway.

Safety and Regulatory Information

This compound is regulated for use in food and fragrance products. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is listed by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized as Safe).[8][9][14] The International Fragrance Association (IFRA) has also established standards for its use in fragrance compositions.[8] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety goggles, to prevent exposure.[4]

Conclusion

This compound is a valuable synthetic ingredient with a well-defined fruity and sweet sensory profile that finds broad application in the flavor and fragrance industries. Its chemical and physical properties are well-characterized, and established protocols exist for its synthesis and analysis. While the general mechanism of its olfactory perception is understood to involve interaction with olfactory receptors, further research could elucidate the specific signaling pathways and the full spectrum of its sensory contributions. This guide provides a solid foundation of technical information for professionals working with this versatile compound.

References

- 1. Allyl cyclohexylpropionate CAS#: 2705-87-5 [m.chemicalbook.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Page loading... [wap.guidechem.com]

- 5. perfumersworld.com [perfumersworld.com]

- 6. nbinno.com [nbinno.com]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. This compound | C12H20O2 | CID 17617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 10. uoguelph.ca [uoguelph.ca]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]

- 13. olfab.iiita.ac.in [olfab.iiita.ac.in]

- 14. femaflavor.org [femaflavor.org]

An In-depth Technical Guide on the Toxicological Data and Safety Assessment of Allyl Cyclohexanepropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate (CAS No. 2705-87-5) is a synthetic fragrance ingredient valued for its sweet, pineapple-like scent with green and woody undertones.[1] It sees widespread use in fine fragrances, personal care products, and household goods.[1][2] This technical guide provides a comprehensive overview of the toxicological data and safety assessment of this compound, compiled from peer-reviewed studies and regulatory assessments. The information is intended to support researchers, scientists, and drug development professionals in understanding its safety profile.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated across various endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and reproductive toxicity. The data are summarized in the tables below.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 480 mg/kg bw | [3][4] |

| LD50 | Rabbit | Dermal | 1600 mg/kg bw | [3][5] |

| LC50 | Rat | Inhalation | 11 mg/L (4 hours) | [4] |

Table 2: Skin and Eye Irritation Data

| Test | Species/Method | Result | Reference |

| Skin Irritation | Human Skin Model Test (OECD TG 439) | Not irritating | [2][5] |

| Eye Irritation | Rabbit (OECD TG 405) | Not irritating | [5] |

Table 3: Skin Sensitization

| Test | Species/Method | Result | NESIL¹ | Reference |

| Guinea Pig Maximization Test | Guinea Pig | Sensitizer (B1316253) at 100% | [6] | |

| Human Maximization Test | Human | Not a sensitizer at 4% | 1100 µg/cm² | [6] |

¹No Expected Sensitization Induction Level

Table 4: Genotoxicity Profile

| Test | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and without | Negative | [7] |

| HPRT Assay | Chinese Hamster Lung Cells | With and without | Negative | [7] |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and without | Negative | [7] |

Table 5: Repeated Dose and Reproductive Toxicity

| Study Type | Species | NOAEL² | Key Findings | Reference |

| One-Generation Reproductive Toxicity (OECD TG 415) | Rat | 75 mg/kg bw/day | Transient reduction in pup body weight at 125 mg/kg/day. Parental toxicity at ≥250 mg/kg/day. | [2][6] |

²No Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below.

Acute Oral Toxicity

-

Guideline: Not explicitly stated, but consistent with standard acute toxicity testing.

-

Species: Rat.

-

Methodology: The substance was administered orally to rats, and the median lethal dose (LD50) was determined to be 480 mg/kg body weight.[3][4] Observations likely included clinical signs of toxicity and mortality over a set period.

Acute Dermal Toxicity

-

Guideline: OECD Test Guideline 402.[5]

-

Species: Rabbit.[5]

-

Methodology: this compound was applied to the shorn skin of rabbits. The dermal LD50 was established at 1600 mg/kg body weight.[3][5]

Skin Irritation

-

Guideline: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[2][5]

Skin Sensitization (Human Maximization Test)

-

Guideline: Human Maximization Test.

-

Methodology: In a study involving 23-28 human volunteers, this compound was tested at a concentration of 4% and was found not to be a skin sensitizer.[2] A No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm² has been established for this ingredient.[6][7]

Genotoxicity: In Vitro Micronucleus Test

-

Guideline: OECD Test Guideline 487.[7]

-

Methodology: Human peripheral blood lymphocytes were treated with this compound in DMSO at concentrations up to 1963.0 μg/mL. The test was conducted both with and without a metabolic activation system (S9). The substance did not induce a statistically significant increase in binucleated cells with micronuclei up to cytotoxic levels, indicating it is not clastogenic under these conditions.[7]

Genotoxicity: HPRT Gene Mutation Assay

-

Guideline: OECD Test Guideline 476.[7]

-

Methodology: Chinese hamster lung cells were exposed to this compound in DMSO at concentrations up to 2000 μg/mL for 4 and 24 hours. The assay was performed with and without metabolic activation. No statistically significant increases in the frequency of mutant colonies were observed, indicating a lack of mutagenic potential in this mammalian cell system.[7]

Reproductive Toxicity

-

Guideline: OECD Test Guideline 415 (One-Generation Reproduction Toxicity Study).[2]

-

Species: Sprague-Dawley (SD) rats.[2]

-

Methodology: Parental animals were administered this compound by gavage at doses of 0, 75, 125, 250, or 500 mg/kg bw/day during pre-mating, mating, gestation, and lactation.[2] Parental toxicity (e.g., decreased motor activity, salivation, hunched posture) was observed at doses of 250 mg/kg bw/day and higher.[2] A transient reduction in pup body weight was seen at 125 mg/kg/day.[6] The No Observed Adverse Effect Level (NOAEL) for developmental toxicity and fertility was determined to be 75 mg/kg/day.[6]

Visualizations

Metabolic Pathway

The primary metabolic pathway for allyl esters involves hydrolysis into allyl alcohol and the corresponding carboxylic acid.[8] Allyl alcohol is then oxidized to acrolein, which can be hepatotoxic.[8][9][10]

Caption: General metabolic pathway of this compound.

Safety Assessment Workflow

The safety assessment of a fragrance ingredient like this compound follows a structured workflow, integrating data from various toxicological endpoints to determine a safe use level.

Caption: Safety assessment workflow for fragrance ingredients.

Conclusion

Based on a comprehensive evaluation of the available toxicological data, this compound is considered safe for its intended use in fragrance applications.[7] It is not genotoxic, not a skin or eye irritant, and has a well-defined No Observed Adverse Effect Level for reproductive toxicity.[2][5][6][7] While it is a skin sensitizer in animal tests at high concentrations, human maximization tests at relevant concentrations were negative, and a No Expected Sensitization Induction Level (NESIL) has been established to manage this risk.[6][7] The established reference dose of 0.32 mg/kg/day, derived from toxicity data, supports its safe use at current exposure levels.[7]

References

- 1. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. chemtexusa.com [chemtexusa.com]

- 4. vigon.com [vigon.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. A category approach to predicting the repeated-dose hepatotoxicity of allyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

The Stability and Degradation of Allyl Cyclohexanepropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate is a widely utilized fragrance and flavor ingredient prized for its sweet, fruity, pineapple-like aroma. As with any organic molecule used in consumer products and pharmaceuticals, a thorough understanding of its stability and degradation pathways is critical for ensuring product quality, safety, and shelf-life. This technical guide provides an in-depth analysis of the stability of this compound under various stress conditions, including hydrolysis, oxidation, and thermal decomposition. It also outlines detailed experimental protocols for stability testing and employs visualizations to illustrate key degradation pathways and workflows.

Core Concepts in Stability Testing

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to predict its long-term behavior.[1] Key stress conditions include hydrolysis across a range of pH values, oxidation, and exposure to heat and light.[1]

Hydrolytic Degradation

Ester hydrolysis is a primary degradation pathway for this compound. The reaction involves the cleavage of the ester bond in the presence of water, typically catalyzed by acid or base, to yield cyclohexanepropionic acid and allyl alcohol.[2]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[2]

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[2]

Putative Hydrolytic Degradation Pathway

Caption: Hydrolytic degradation of this compound.

Quantitative Data for Hydrolytic Degradation (Illustrative)

The following table presents illustrative data for the degradation of an ester under forced hydrolytic conditions. The values are based on general knowledge of ester stability and are intended to provide a framework for experimental design.

| Condition | Temperature (°C) | Time (hours) | % Degradation (Illustrative) | Primary Degradation Products |

| 0.1 N HCl | 60 | 24 | 15% | Cyclohexanepropionic Acid, Allyl Alcohol |

| 0.1 N NaOH | 40 | 8 | 40% | Sodium Cyclohexanepropionate, Allyl Alcohol |

| Neutral (Water) | 80 | 72 | < 5% | Cyclohexanepropionic Acid, Allyl Alcohol |

Oxidative Degradation

The allyl group in this compound is susceptible to oxidation. The allylic C-H bonds are particularly reactive towards radical abstraction, which can initiate a cascade of oxidative reactions. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[3]

Potential oxidation products can include hydroperoxides, allylic alcohols, enones, and epoxides. The specific products formed will depend on the oxidant and reaction conditions. For instance, oxidation of allylic alcohols with hydrogen peroxide can yield α,β-unsaturated carbonyl compounds. While this is a reaction of a potential degradation product (allyl alcohol), similar oxidative pathways could affect the parent molecule.

Putative Oxidative Degradation Pathways

References

Methodological & Application

Application Notes and Protocols: Synthesis of Allyl Cyclohexanepropionate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of allyl cyclohexanepropionate, a valuable fragrance and flavor compound, through Fischer esterification. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate the successful and efficient synthesis of this ester. The information is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

This compound is a synthetic ester prized for its sweet, fruity aroma, often likened to pineapple.[1] This compound finds extensive application in the fragrance and flavor industry, where it is incorporated into perfumes, personal care products, and food items to impart a lasting fruity note.[2][3][4] The Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols, proceeding via an acid-catalyzed nucleophilic acyl substitution.[5][6] This application note details the synthesis of this compound from 3-cyclohexylpropionic acid and allyl alcohol using p-toluenesulfonic acid as a catalyst.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

3-Cyclohexylpropionic Acid + Allyl Alcohol ⇌ this compound + Water

The Fischer esterification is an equilibrium-controlled reaction.[5] To drive the reaction towards the formation of the ester product, an excess of one of the reactants (typically the less expensive one, in this case, allyl alcohol) is used, and the water byproduct is removed as it is formed, often through azeotropic distillation.[7][8][9]

The reaction proceeds through a six-step mechanism, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[5]

Experimental Protocol

This protocol is based on established laboratory procedures for Fischer esterification.[7]

3.1. Materials and Equipment

| Material | Grade | Supplier |

| 3-Cyclohexylpropionic Acid | ≥98% | Sigma-Aldrich |

| Allyl Alcohol | ≥99% | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich |

| Hexane (B92381) | ACS grade | Fisher Scientific |

| Sodium Bicarbonate | ACS grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | ACS grade | Fisher Scientific |

| Round-bottom flask (250 mL) | - | - |

| Dean-Stark apparatus | - | - |

| Reflux condenser | - | - |

| Heating mantle with magnetic stirrer | - | - |

| Separatory funnel (250 mL) | - | - |

| Rotary evaporator | - | - |

| Vacuum distillation apparatus | - | - |

3.2. Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 3-cyclohexylpropionic acid, 18.6 g of allyl alcohol (a five-molar excess), 0.3 g of p-toluenesulfonic acid, and 15.0 g of hexane.[7]

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

-

Heating and Reflux: Heat the mixture to a gentle reflux using a heating mantle. The hexane will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap.[7] Continue the reflux until no more water is collected in the trap.

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

-

50 mL of deionized water.

-

50 mL of a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst).

-

50 mL of brine (saturated NaCl solution).

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the hexane and excess allyl alcohol using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The product typically distills at 91 °C under a pressure of 1 mmHg.[10]

Data Presentation

Table 1: Reactant and Catalyst Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| 3-Cyclohexylpropionic Acid | 156.22 | 10.0 | 0.064 | 1 |

| Allyl Alcohol | 58.08 | 18.6 | 0.320 | 5 |

| p-Toluenesulfonic acid | 172.20 | 0.3 | 0.0017 | Catalyst |

| Hexane | 86.18 | 15.0 | - | Solvent |

Table 2: Product Characterization and Yield

| Parameter | Value | Reference |

| Yield | >90% (typical) | [4] |

| Purity | ≥98% | |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 91 °C at 1 mmHg | [10] |

| Density | 0.948 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.46 | [10] |

| Odor Profile | Fruity, pineapple, sweet, waxy | [8] |

Experimental Workflow

Conclusion

The Fischer esterification provides an efficient and straightforward method for the synthesis of this compound. By utilizing an excess of allyl alcohol and removing the water byproduct via azeotropic distillation with hexane, a high yield of the desired ester can be achieved. The detailed protocol and data presented in this application note serve as a valuable resource for researchers and professionals engaged in the synthesis of fragrance and flavor compounds. Adherence to the outlined procedures will facilitate the successful and reproducible synthesis of high-purity this compound.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. This compound | C12H20O2 | CID 17617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101041618A - New production technique of cyclohexyl allyl propionate - Google Patents [patents.google.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. CN85102572A - Utilize 4 vinyl cyclohexene to synthesize allyl cyclohexyl propionate - Google Patents [patents.google.com]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

Application Notes & Protocols: Transesterification Methods for the Synthesis of Allyl Cyclohexanepropionate

For Researchers, Scientists, and Drug Development Professionals

Allyl cyclohexanepropionate is a significant aroma chemical, valued for its sweet, fruity fragrance reminiscent of pineapple.[1][2][3] It is utilized primarily in the flavor and fragrance industries.[3][4] While direct esterification of cyclohexanepropionic acid is a common synthesis route, transesterification of its alkyl esters, such as methyl or ethyl cyclohexanepropionate, with allyl alcohol offers an alternative pathway. This document outlines and compares various transesterification methods for the synthesis of this compound, providing detailed protocols and performance data.

Overview of Transesterification Methods

Transesterification is a chemical reaction that exchanges the organic group of an ester with the organic group of an alcohol. For the synthesis of this compound, this typically involves reacting an alkyl (commonly methyl) cyclohexanepropionate with allyl alcohol in the presence of a catalyst. The equilibrium of the reaction is typically shifted towards the product by removing the lower-boiling alcohol byproduct (e.g., methanol) via distillation.[1][3]

Several catalytic systems can be employed for this transformation, each with distinct advantages and reaction conditions. These include conventional chemical catalysts like alkaline carbonates, alkali hydroxides, and organometallic compounds, as well as biocatalysts such as lipases.[1][5][6][7] Enzymatic methods, in particular, represent a greener and more selective approach, operating under milder conditions.[8][9]

Comparative Data of Transesterification Methods

The selection of a transesterification method depends on factors such as desired yield, reaction time, cost, and environmental considerations. The following table summarizes quantitative data from various catalytic approaches.